molecular formula C20H18F2N2O3S2 B2925764 N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251702-62-1

N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2925764
CAS No.: 1251702-62-1
M. Wt: 436.49
InChI Key: JWZGCEWQGQZOGZ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 2,4-difluorobenzyl group and an N-ethylphenylsulfonamido substituent. These methods often yield compounds characterized by NMR, MS, and elemental analysis, with tautomeric forms confirmed via IR spectroscopy .

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]-N-[(2,4-difluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S2/c1-2-24(29(26,27)16-6-4-3-5-7-16)18-10-11-28-19(18)20(25)23-13-14-8-9-15(21)12-17(14)22/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZGCEWQGQZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)NCC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(2,4-difluorobenzyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

This compound is a synthetic compound that belongs to the class of thiophene derivatives. Thiophenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms in organic compounds often enhances their metabolic stability and biological activity.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Thiophene ring
  • Substituents :
    • 2,4-Difluorobenzyl group
    • N-Ethylphenylsulfonamide group
    • Carboxamide functional group

Biological Activity

  • Anticancer Activity :
    • Compounds with thiophene structures have been studied for their ability to inhibit various cancer cell lines. For instance, similar compounds have shown effectiveness against lung (A549), colon (HT-29), and breast cancer (MCF-7) cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties :
    • Thiophene derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of electron-withdrawing groups like fluorine can enhance these properties by increasing the compound's lipophilicity, facilitating membrane penetration.
  • Anti-inflammatory Effects :
    • Some thiophene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities of Thiophene Derivatives

Activity TypeExample CompoundsMechanism of ActionReferences
AnticancerCompound AInhibition of cell cycle progression
AntimicrobialCompound BDisruption of bacterial cell wall synthesis
Anti-inflammatoryCompound CInhibition of NF-kB signaling pathway

Research Findings

  • In Vitro Studies :
    • A study on similar thiophene derivatives indicated that modifications at the 2 and 4 positions significantly affected their anticancer potency, with some compounds exhibiting IC50 values in the nanomolar range against specific cancer types .
  • Fluorinated Compounds :
    • Research highlights that fluorinated compounds often demonstrate improved pharmacokinetic profiles, making them more suitable for drug development .
  • Mechanistic Insights :
    • Mechanistic studies suggest that some thiophene derivatives may act as inhibitors of specific kinases involved in cancer progression, providing a targeted approach to therapy .

Comparison with Similar Compounds

Core Structure and Substituents
  • Target Compound : Contains a thiophene-2-carboxamide backbone with a 2,4-difluorobenzyl group and an N-ethylphenylsulfonamido moiety.
  • Analog 1 : N-(2-Nitrophenyl)thiophene-2-carboxamide ()
    • Substituents: 2-nitrophenyl group.
    • Synthesis: Reacts 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile.
    • Key Feature: Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence crystallinity and packing .
  • Analog 2 : N-[2-(4-Chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide ()
    • Substituents: Chlorophenyl ethyl group and methoxybenzenesulfonamido.
    • Molecular Weight: 465.0, higher due to the sulfonamido and chlorophenyl groups .
Sulfonamido Group Impact
  • This group may improve binding to biological targets, as seen in DENV NS5 RdRp inhibitors () .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) pKa
Target Compound* C₁₉H₁₇F₂N₂O₃S₂ 438.48 ~1.45 (Pred.) ~400 (Pred.) ~9.5
N-(2,4-Difluorophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide C₁₉H₁₂F₅NO₂S 413.36 1.453 407.0 9.48
N-(2,4-Difluorophenyl)thiophene-2-carboxamide C₁₁H₈F₂NO₂S 257.25 1.439 237.8 10.54
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 264.26 N/A N/A N/A

*Predicted values based on analogs.

  • Fluorine Substituents: The 2,4-difluorobenzyl group increases hydrophobicity and metabolic stability compared to non-fluorinated analogs (e.g., ). Fluorinated compounds often exhibit enhanced bioavailability and target affinity .

Structural and Functional Divergences

  • Tautomerism : Unlike hydrazinecarbothioamides in , which exist in thione tautomeric forms, the target compound’s stability may rely on its sulfonamido and carboxamide groups .
  • Crystallinity : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide form crystals with weak C–H⋯O/S interactions, whereas the target compound’s bulkier substituents may reduce crystallinity .

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